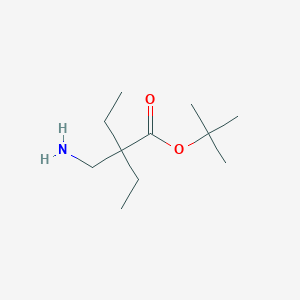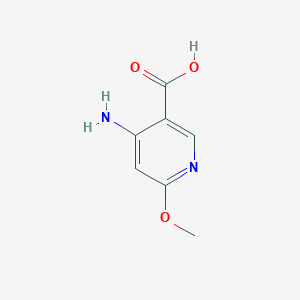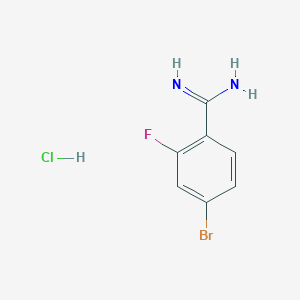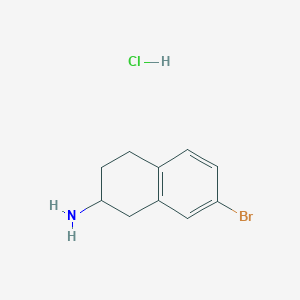
tert-Butyl 2-(aminomethyl)-2-ethylbutanoate
Übersicht
Beschreibung
“tert-Butyl 2-(aminomethyl)-2-ethylbutanoate” is also known as “tert-butyl (2-aminoethyl)(ethyl)carbamate”. It has a molecular formula of C9H20N2O2 . It is a compound that falls under the category of carbamates .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 2-(aminomethyl)-2-ethylbutanoate” consists of a carbamate group attached to a tert-butyl group and an ethyl group . The average mass of the molecule is 188.267 Da and the monoisotopic mass is 188.152481 Da .
Wissenschaftliche Forschungsanwendungen
Substrate for Synthesis of Inhibitors
Tert-Butyl 2-(aminomethyl)-2-ethylbutanoate is utilized in the synthesis of 4-Amino-2-(substituted methyl)-2-butenoic acids, acting as a substrate for creating potent inhibitors of gamma-aminobutyric acid aminotransferase (GABA-T). These inhibitors are significant due to their competitive reversible inhibition properties, with some compounds showing a Ki value of 5 µM, indicating potential applications in neurological research and drug development (Silverman, Durkee, & Invergo, 1986).
Building Blocks for Dendrimers
In the field of materials science, tert-Butyl 2-(aminomethyl)-2-ethylbutanoate serves as a precursor for designing and synthesizing new types of 1 → (2 + 1) C-branched monomers. These monomers are essential for constructing multifunctionalized dendrimers, which have vast applications in nanotechnology, drug delivery, and materials engineering (Newkome, Kim, Moorefield, Maddi, & Yoo, 2003).
Physicochemical and Pharmacokinetic Studies
The tert-butyl group, a common motif in medicinal chemistry, is studied for its effects on the physicochemical and pharmacokinetic properties of bioactive compounds. Research in this area explores alternative substituents to modulate these properties without the drawbacks associated with the tert-butyl group, such as increased lipophilicity and decreased metabolic stability. This research is crucial for the drug discovery process, providing insights into the design of new pharmaceuticals (Westphal, Wolfstädter, Plancher, Gatfield, & Carreira, 2015).
Enantioselective Synthesis
The compound is involved in enantioselective synthesis processes, where it is used as a starting material or intermediate for creating chiral compounds. Such synthetic methodologies are pivotal in producing enantiomerically pure substances, which are crucial in the pharmaceutical industry for developing drugs with specific desired activities and reduced side effects (Nishimura & Tomioka, 2002).
Environmental and Biodegradable Polymers
Tert-Butyl 2-(aminomethyl)-2-ethylbutanoate derivatives have been utilized in the production of environmentally benign copolymers, such as degradable polycarbonates derived from dihydroxybutyric acid. These polymers, developed through copolymerization with carbon dioxide, offer a sustainable alternative to traditional plastics, highlighting the compound's role in green chemistry and environmental sustainability (Tsai, Wang, & Darensbourg, 2016).
Eigenschaften
IUPAC Name |
tert-butyl 2-(aminomethyl)-2-ethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-6-11(7-2,8-12)9(13)14-10(3,4)5/h6-8,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCLIKGCSSRTJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(aminomethyl)-2-ethylbutanoate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-methyl-1-butanone hydrochloride](/img/structure/B1527779.png)



![2-[(5-Bromo-4-methyl-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1527787.png)
![2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1527789.png)
amino]-1-ethanol](/img/structure/B1527790.png)



